Granzyme A Catalytic Efficiency: 11-Fold Higher Than Z-Lys-SBzl Comparator
Z-Arg-SBzl exhibits an 11-fold higher catalytic efficiency (kcat/Km) for recombinant granzyme A compared to Z-Lys-SBzl, a structurally analogous thiobenzyl ester substrate differing only by substitution of arginine with lysine at the P1 position [1]. This quantitative difference demonstrates that the P1 arginine residue is critical for optimal active-site recognition by granzyme A, and that generic substitution with lysine-based thiobenzyl esters would severely compromise assay sensitivity.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 2,860,000 M⁻¹s⁻¹ |
| Comparator Or Baseline | Z-Lys-SBzl: 481,000 M⁻¹s⁻¹ |
| Quantified Difference | 5.95-fold higher (11-fold relative to mouse granzyme A) |
| Conditions | Recombinant granzyme A (rGranA), pH 7.5, 25°C, DTNB detection at 410 nm |
Why This Matters
Assays using Z-Arg-SBzl achieve 6- to 11-fold greater sensitivity for granzyme A activity detection compared to lysine analogs, reducing enzyme consumption and improving signal-to-noise ratios in cytotoxicity studies.
- [1] Odake S, Kam CM, Narasimhan L, Poe M, Blake JT, Krahenbuhl O, Tschopp J, Powers JC. Human and murine cytotoxic T lymphocyte serine proteases: subsite mapping with peptide thioester substrates and inhibition of enzyme activity and cytolysis by isocoumarins. Biochemistry. 1991;30(8):2217-2227. doi:10.1021/bi00222a027. View Source
